molecular formula C21H16O3 B12009829 p-Phenylphenacyl benzoate CAS No. 4347-61-9

p-Phenylphenacyl benzoate

Cat. No.: B12009829
CAS No.: 4347-61-9
M. Wt: 316.3 g/mol
InChI Key: LYRKZCCOQJWSLZ-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Mentions of Phenacyl Esters

The use of phenacyl esters as derivatives for the identification of carboxylic acids dates back to the early 20th century. A 1919 publication in the Journal of the American Chemical Society highlighted the value of phenacyl esters in chemical identification. The reaction of a carboxylic acid with a phenacyl halide, such as phenacyl bromide, produces a solid, crystalline ester with a sharp melting point. This characteristic made phenacyl esters, and their substituted variants like p-bromophenacyl and p-phenylphenacyl esters, crucial tools for the qualitative analysis of acids before the widespread availability of spectroscopic methods. cdnsciencepub.com

The derivatization process allowed chemists to convert unknown liquid or low-melting solid acids into more easily characterizable crystalline solids. For instance, early research focused on preparing derivatives like p-bromophenacyl formate (B1220265) for the identification of formic acid. cdnsciencepub.com This classical method provided a reliable means of identifying and purifying acidic compounds.

Significance within Contemporary Organic Synthesis and Analytical Chemistry

In modern chemical science, p-phenylphenacyl benzoate (B1203000) and its related structures, primarily the precursor p-phenylphenacyl bromide, hold significance in both organic synthesis and analytical chemistry.

Organic Synthesis:

Protecting Groups: Phenacyl esters are recognized as useful photoremovable protecting groups for carboxylic acids. tandfonline.comtandfonline.comacs.org This means they can be attached to a carboxylic acid to prevent it from reacting while other chemical transformations are carried out on the molecule. The ester can later be removed under specific conditions, often involving UV light, to restore the original carboxylic acid functionality. tandfonline.comacs.org This is particularly valuable in the multi-step synthesis of complex molecules. The 2,5-dimethylphenacyl ester, a related structure, has been specifically studied for its ability to be removed without the need for a photosensitizer. cmu.eduresearchgate.net

Synthesis of Heterocycles: The reagent p-phenylphenacyl bromide is a key building block in the synthesis of various heterocyclic compounds. Research has demonstrated its use in cyclization reactions to form oxazole, thiazole, and oxazoline (B21484) derivatives. sapub.orgnahrainuniv.edu.iqjocpr.com For example, it can be reacted with urea (B33335) or thiourea (B124793) derivatives to construct the core rings of these important chemical scaffolds. jocpr.com It has also been converted into p-phenylphenacyl azide (B81097) for use in "click chemistry," a powerful method for creating complex molecules like 1,2,3-triazoles. researchgate.netuobaghdad.edu.iq

Analytical Chemistry:

Derivatizing Agent for Chromatography: The p-phenylphenacyl group is used as a derivatizing agent to enhance the detection of carboxylic acids, such as fatty acids, in high-performance liquid chromatography (HPLC). aocs.orgacs.org Carboxylic acids often lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. By converting them into their p-phenylphenacyl esters, a strong UV-absorbing chromophore is introduced into the molecule. This significantly improves detection sensitivity, allowing for the accurate quantification of even small amounts of an acid. acs.orgacs.org This technique has been applied to the analysis of fatty acids in various samples, including biological materials like human skin sebum. researchgate.net

Structural Classification and Positioning within Esters of Benzoic Acid

p-Phenylphenacyl benzoate is classified as an ester of benzoic acid. wikipedia.org The fundamental structure of an ester consists of a central carbonyl group (C=O) bonded to an oxygen atom, which is in turn linked to another organic group.

In the case of this compound, the structure is derived from the formal condensation of benzoic acid and p-phenylphenacyl alcohol. It can be described as:

A benzoate ester , meaning it contains the benzoyl group (C₆H₅CO-) derived from benzoic acid. nih.govsigmaaldrich.com

The alcohol-derived portion is the p-phenylphenacyl group, which consists of a phenacyl core (a two-carbon chain attached to a benzene (B151609) ring via a ketone) with a phenyl group at the para position of the acetophenone (B1666503) unit.

Therefore, its structure features a benzoate group ester-linked to the hydroxyl group of p-phenylphenacyl alcohol. This places it within the broader category of aromatic carboxylic acid esters.

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
p-Phenylphenacyl bromideC₁₄H₁₁BrO275.14123-125135-73-9 nih.govsigmaaldrich.comfishersci.at
Phenyl benzoateC₁₃H₁₀O₂198.2268-7093-99-2 sigmaaldrich.comnih.govdrugfuture.comchemsrc.com
Benzoic AcidC₇H₆O₂122.12122.465-85-0 wikipedia.orgnih.govmerckmillipore.comsigmaaldrich.comsigmaaldrich.com
PhenolC₆H₅OH94.1140-42108-95-2 nih.govwikipedia.orgsigmaaldrich.comlgcstandards.commerckmillipore.com
Formic AcidCH₂O₂46.038.464-18-6 wikipedia.orgmerckmillipore.commerckmillipore.comnih.govtcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4347-61-9

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] benzoate

InChI

InChI=1S/C21H16O3/c22-20(15-24-21(23)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2

InChI Key

LYRKZCCOQJWSLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for P Phenylphenacyl Benzoate and Analogues

Esterification Reactions Employing p-Phenylphenacyl Halides

A primary and widely utilized method for synthesizing p-phenylphenacyl benzoate (B1203000) involves the esterification reaction starting from p-phenylphenacyl halides, such as p-phenylphenacyl bromide or chloride. This approach leverages the reactivity of the α-halo ketone moiety for nucleophilic substitution by a benzoate nucleophile.

The classical synthesis of p-phenylphenacyl esters is achieved through the condensation of a p-phenylphenacyl halide with a carboxylic acid or its corresponding salt. bas.bg The reaction is a type of nucleophilic substitution (SN2) where the carboxylate anion displaces the halide from the p-phenylphenacyl group.

The process typically involves reacting p-phenylphenacyl bromide with benzoic acid in the presence of a base, such as sodium carbonate, which facilitates the in-situ formation of the benzoate nucleophile. bas.bg Alternatively, a pre-formed salt like sodium benzoate can be used directly. google.com The reaction is often conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol. researchgate.netresearchgate.net Studies have shown that this method can achieve high yields, often around 90%. bas.bg The general reaction scheme is as follows:

Scheme 1: General reaction for the synthesis of p-phenylphenacyl benzoate from p-phenylphenacyl bromide and benzoic acid.

Recent research has explored the use of non-conventional energy sources to enhance reaction efficiency. The application of microwave irradiation or ultrasound has been shown to significantly increase the effectiveness and speed of the esterification, providing good yields in shorter reaction times compared to conventional heating methods. bas.bg

Table 1: Condensation Reaction Conditions and Yields

Halide ReactantCarboxylic Acid/SaltBase/ConditionsSolventReported YieldReference
p-Phenylphenacyl bromideBenzoic acidSodium Carbonate / MicrowaveEthanol~90% bas.bg
p-Phenylphenacyl bromideBenzoic acidSodium Carbonate / UltrasoundEthanol~90% bas.bg
p-Phenylphenacyl bromideSodium azide (B81097) (for azide analogue)N/ADMFGood researchgate.net

To improve the efficiency and mildness of the esterification reaction between p-phenylphenacyl halides and benzoate salts, various catalytic systems have been explored. A particularly effective approach is phase-transfer catalysis (PTC). acenet.educrdeepjournal.org PTC is invaluable when the reactants are located in different immiscible phases, such as a solid salt and an organic solution of the halide. researchgate.net

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the carboxylate anion from the solid or aqueous phase into the organic phase. acenet.edugoogle.com This brings the nucleophile into close contact with the electrophilic p-phenylphenacyl halide, dramatically accelerating the reaction rate under milder conditions. crdeepjournal.orgresearchgate.net

Table 2: Common Phase-Transfer Catalysts in Ester Synthesis

Catalyst TypeExamplesMechanism of ActionReference
Quaternary Ammonium SaltsTetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBA)Forms a lipophilic ion pair with the benzoate anion, transferring it to the organic phase. crdeepjournal.orggoogle.com
Quaternary Phosphonium SaltsTetrabutylphosphonium bromideSimilar to ammonium salts, often with higher thermal stability. acenet.edu
Crown Ethers18-Crown-6 (B118740)Complexes with the cation of the benzoate salt (e.g., K+), enhancing the anion's nucleophilicity and solubility in the organic phase. google.com

The choice of catalyst, solvent, and reaction conditions is critical for optimizing the reaction's outcome, including yield and purity. acenet.edu Research continues to develop more sophisticated systems, such as bifunctional organocatalysts, to further enhance reaction performance. mdpi.com

Alternative Synthetic Routes to this compound

While the reaction of p-phenylphenacyl halides is a standard method, several alternative routes exist for the synthesis of this compound. These methods avoid the use of the halide starting material and can offer advantages in terms of substrate availability or reaction conditions.

One prominent alternative is the direct esterification of p-phenylphenacyl alcohol with benzoic acid or its activated derivatives. This approach is a classic esterification strategy.

Using Activated Carboxylic Acids : A highly effective method is the Schotten-Baumann reaction, which involves reacting p-phenylphenacyl alcohol with benzoyl chloride in the presence of a base like aqueous sodium hydroxide (B78521). libretexts.org The base neutralizes the HCl byproduct and promotes the reaction.

Using Coupling Reagents : Modern coupling agents can directly form the ester bond between p-phenylphenacyl alcohol and benzoic acid under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), are effective for this purpose. nih.govnih.gov

Transesterification : This method involves the reaction of p-phenylphenacyl alcohol with a more volatile benzoate ester, such as methyl benzoate, in the presence of an acid or base catalyst. The equilibrium is driven forward by removing the volatile alcohol byproduct (methanol) through distillation. nih.gov

Another, less common, synthetic strategy involves the pyrolysis of specific aromatic salts. For instance, a related compound, phenyl benzoate, can be prepared by heating an alkali metal o-halobenzoate with an alkali metal benzoate at high temperatures (250–375 °C). google.com While not a direct synthesis for this compound, this highlights the diverse synthetic possibilities within this class of compounds.

Process Optimization and Scalable Synthetic Strategies

Transitioning a synthetic procedure from a laboratory scale to an industrial process requires significant optimization to ensure efficiency, reproducibility, cost-effectiveness, and safety. genosynth.com For the synthesis of this compound, several factors are critical for process optimization and scalability.

Key optimization parameters include:

Reaction Conditions : Fine-tuning temperature, reaction time, and concentration can maximize yield and minimize byproduct formation. The use of controlled heating ramps can lead to more reproducible results on a large scale. acs.org

Catalyst Loading : In catalyzed reactions, minimizing the amount of catalyst without sacrificing efficiency is crucial for reducing costs. For phase-transfer catalyzed systems, catalyst concentration can be as low as 0.5% by weight and still provide significant rate enhancement. google.com

Reagent Stoichiometry : Reducing the excess of any single reagent is economically and environmentally beneficial. Scalable syntheses aim to use near-stoichiometric amounts of reactants where possible. acs.org

Solvent Choice and Workup : Selecting an appropriate solvent and designing an efficient workup and isolation procedure are vital. Strategies that replace chromatographic purification (like HPLC), which is difficult to scale, with scalable methods like crystallization or silica (B1680970) gel chromatography are highly desirable. nih.gov

Innovative Routes : Developing new synthetic pathways from inexpensive, bulk starting materials is a fundamental aspect of creating a scalable process. acs.org

The use of technologies like microwave and ultrasound synthesis, as mentioned previously, can also be considered a process optimization strategy, as they can drastically reduce reaction times and energy consumption. bas.bg

Table 3: Parameters for Process Optimization

ParameterObjectiveExample StrategyReference
Reaction TimeMinimize cycle timeUse of microwave or ultrasound assistance bas.bg
ReproducibilityEnsure consistent product qualityImplement controlled heating ramps acs.org
Atom EconomyReduce wasteMinimize excess reagents; use catalytic methods acs.org
PurificationEnable large-scale productionDevelop methods that allow for crystallization or silica gel chromatography instead of HPLC nih.gov
CostImprove economic viabilityDesign routes from cheaper bulk chemicals acs.org

Comparative Synthesis of Related Phenyl Benzoate Derivatives

The synthetic methodologies applied to this compound are often adaptable for the preparation of a wide range of related phenyl benzoate derivatives. These analogues may feature different substituents on either the phenyl or the benzoate moiety, leading to compounds with diverse properties, such as liquid crystallinity or biological activity. core.ac.ukresearchgate.net

The comparative synthesis of these derivatives showcases the versatility of established esterification techniques.

Substituted Phenyl Benzoates : The synthesis of compounds like 4-hydroxy-3,5-dimethylphenyl benzoate can be achieved through a multi-step process involving electrophilic and nucleophilic aromatic substitution reactions. acs.org Other derivatives, such as those containing halogen substituents, are prepared to study structure-property relationships. core.ac.uk

Esters of Functionalized Acids : Complex esters, such as those derived from NSAIDs like ibuprofen (B1674241) and mefenamic acid, have been synthesized by condensing the respective acids with substituted aminophenols using DCC as a coupling agent. nih.gov

Esters of Related Alcohols : The synthesis of esters from structurally similar alcohols, like diphenylmethyl alcohol or 4-biphenylmethyl alcohol, often employs analogous methods. scispace.com For example, diphenylmethyl esters can be conveniently formed using diphenylmethyl trichloroacetimidate, a mild method that avoids the need for an external catalyst. researchgate.net

Table 4: Comparative Synthesis of Phenyl Benzoate Analogues

Derivative NameAlcohol ComponentAcid ComponentKey Synthetic MethodReference
4-((4-substituted benzylidene)amino)phenyl 2-(4-isobutylphenyl)propanoate4-((4-substituted benzylidene)amino)phenolIbuprofenDCC Coupling nih.gov
(E)-phenyl-4-(phenyldiazenyl) benzoateSubstituted Phenol4-(phenyldiazenyl)benzoic acidEsterification core.ac.uk
Diphenylmethyl EstersDiphenylmethyl alcoholVarious Carboxylic AcidsReaction with Diphenylmethyl trichloroacetimidate researchgate.net
γ-p-biphenylmethyl-L-glutamate4-biphenylmethyl alcoholN-phthaloyl-L-glutamic acid anhydrideRing opening / esterification scispace.com

Mechanistic Investigations of Reactions Involving P Phenylphenacyl Benzoate

Kinetic Studies of Formation and Hydrolysis Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For p-phenylphenacyl benzoate (B1203000), both its formation via esterification and its cleavage through hydrolysis are key reactions of interest.

The hydrolysis of p-phenylphenacyl benzoate, the reverse reaction of its formation, can occur under acidic or basic conditions. Alkaline hydrolysis of esters, including phenyl benzoates, typically proceeds through a stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This process is generally second-order, being first-order in both the ester and the hydroxide ion. rsc.org Studies on the alkaline hydrolysis of substituted phenyl benzoates have provided valuable data on the influence of substituents on the reaction rate. For example, second-order rate constants have been measured for a variety of substituted phenyl benzoates in different solvent systems. rsc.org The electronic nature of the substituent on the phenyl ring significantly impacts the rate of hydrolysis. Electron-withdrawing groups tend to increase the rate by stabilizing the developing negative charge in the transition state, while electron-donating groups have the opposite effect. semanticscholar.org Although specific rate constants for this compound are not detailed in the available literature, it is expected to follow these general trends. The hydrolysis of p-nitrophenyl benzoate esters has been used to demonstrate structure-reactivity relationships, where the rate constants are measured to determine the Hammett equation rho (ρ) constant for the reaction. researchgate.net

Table 1: Kinetic Data for Related Benzoate Ester Reactions

Reaction Catalyst/Conditions Rate Law Activation Energy (kJ/mol) Reference
Esterification of Benzoic Acid with 1-Butanol p-Toluenesulfonic acid First order in benzoic acid 58.40 (forward) dnu.dp.ua
Alkaline Hydrolysis of Phenyl Benzoates Aqueous n-Bu4NBr Second order - rsc.org
Synthesis of Phenyl Benzoate Phase-transfer catalyst - - epa.gov
Hydrolysis of p-Nitrophenyl Benzoate Base-catalyzed Pseudo-first-order - researchgate.net

Elucidation of Reaction Intermediates and Transition States

The pathway of a chemical reaction from reactants to products proceeds through one or more high-energy transition states and may involve the formation of transient species known as reaction intermediates. pearson.com

In the formation of this compound via Fischer esterification (the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst), the mechanism involves several key intermediates. operachem.com The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol (p-phenylphenacyl alcohol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org This intermediate is a crucial species in the reaction pathway. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. Each step in this multi-step process has its own transition state, which represents the energy maximum for that particular step. pearson.com

For the hydrolysis of this compound under basic conditions, the mechanism also involves a tetrahedral intermediate. The reaction begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate is unstable and can either revert to the starting materials by expelling the hydroxide ion or proceed to products by eliminating the p-phenylphenacyloxide leaving group. In the subsequent step, the p-phenylphenacyloxide ion deprotonates the newly formed benzoic acid to yield the final products, benzoate and p-phenylphenacyl alcohol. A theoretical study comparing the hydrolysis of ethyl acetate (B1210297) and ethyl benzoate found that the aliphatic intermediate was more stable than the aromatic one. researchgate.net

The transition states in these reactions are high-energy, short-lived structures that cannot be isolated. pearson.com Their structures are intermediate between the reactants/intermediates and the products/intermediates of a given step. For example, in the nucleophilic attack step of hydrolysis, the transition state involves the partial formation of the new carbon-oxygen bond and partial breaking of the carbonyl pi bond. Computational chemistry methods are often employed to calculate the energies and geometries of these transition states and intermediates, providing a more detailed picture of the reaction energy profile. researchgate.netrsc.org

Catalytic Mechanisms in Esterification and Transesterification

Catalysts play a pivotal role in the synthesis of esters by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Esterification: The formation of this compound can be efficiently catalyzed by acids. In the Fischer esterification, a strong acid like sulfuric acid or p-toluenesulfonic acid is commonly used. dnu.dp.uaoperachem.com The catalytic cycle begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by p-phenylphenacyl alcohol. After the formation of the tetrahedral intermediate, the catalyst facilitates the departure of the water molecule by protonating one of the hydroxyl groups, turning it into a good leaving group (H₂O). Finally, the catalyst is regenerated by the deprotonation of the carbonyl group of the newly formed ester. In addition to traditional acid catalysts, various other catalytic systems have been developed for esterification, including solid acid catalysts and enzyme-based catalysts. organic-chemistry.orgnih.gov For example, deep eutectic solvents have shown high catalytic activity in the solvent-free esterification of benzoic acid with different alcohols. dergipark.org.tr

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org this compound could potentially be synthesized via transesterification from a more common benzoate ester, such as methyl benzoate, and p-phenylphenacyl alcohol. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Transesterification: The mechanism is very similar to that of Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the starting ester, activating it for nucleophilic attack by the incoming alcohol (p-phenylphenacyl alcohol). A tetrahedral intermediate is formed, and after proton transfers, the original alcohol moiety is eliminated as a leaving group, and the catalyst is regenerated. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as an alkoxide, is used as the catalyst. The base deprotonates the incoming alcohol, making it a more potent nucleophile. This nucleophile then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide leaving group and forming the new ester. masterorganicchemistry.com Lipases are also effective catalysts for transesterification reactions under mild, solvent-free conditions. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica has been shown to catalyze the transesterification of various methyl (hydroxy)benzoates with long-chain alcohols. nih.gov Palladium on carbon (Pd/C) has also been investigated as a catalyst for the synthesis of vinyl benzoate via transesterification. ajol.info

Photochemical Reaction Pathways of p-Phenylphenacyl Derivatives.rsc.org

The photochemistry of p-phenylphenacyl derivatives is a rich field of study, focusing on the behavior of these molecules upon absorption of light. These reactions often proceed through excited states and can lead to bond cleavage and the formation of reactive intermediates.

Excited State Properties and Dynamics.rsc.org

Upon absorption of light, p-phenylphenacyl derivatives are promoted from their ground electronic state to an excited singlet state (S₁). From the S₁ state, these molecules can undergo several processes, including fluorescence (emission of a photon to return to the ground state), non-radiative decay, or intersystem crossing to a triplet state (T₁). The T₁(π,π*) states of p-phenylphenacyl derivatives can be efficiently populated through triplet sensitization, for example, by using benzophenone. wikipedia.orgacs.org

Further excitation of the T₁ state by another photon can lead to higher triplet excited states (Tₙ). wikipedia.orgacs.org The photochemical properties and reactions of these higher triplet states have been investigated using techniques like stepwise two-color two-laser flash photolysis. epa.govwikipedia.orgacs.org Studies have shown that while the lowest triplet states (T₁) of some p-phenylphenacyl derivatives may be unreactive and simply deactivate to the ground state, the higher triplet states (Tₙ) can be highly reactive. wikipedia.orgacs.org

Mechanisms of Photolytic Cleavage.rsc.org

A key photochemical reaction of p-phenylphenacyl derivatives is the cleavage of the β-bond (the bond between the carbonyl carbon and the adjacent carbon atom). This photolytic cleavage can occur from different excited states depending on the specific derivative.

Some p-phenylphenacyl derivatives, such as those with bromide, thiol, or phenylthio leaving groups, can undergo β-bond dissociation directly from the lowest singlet excited state (S₁). wikipedia.orgacs.org However, for other derivatives, the C-X bond (where X is the leaving group) is stable upon single-photon excitation. wikipedia.orgacs.org

In many cases, the photolytic cleavage occurs from the higher triplet excited states (Tₙ). wikipedia.orgacs.org Upon excitation from the T₁ state to a Tₙ state, these derivatives can undergo efficient β-cleavage of the C-X bond. wikipedia.orgacs.org The quantum yields of this decomposition have been determined and correlated with the bond dissociation energies (BDE) of the C-X bonds. wikipedia.orgacs.org This relationship indicates that the decomposition in the Tₙ state is indeed due to the β-cleavage of the corresponding C-X bond. wikipedia.orgacs.org The specific reactive Tₙ state and its energy can differ depending on the nature of the leaving group (e.g., C-O vs. C-halide or C-S bonds). wikipedia.orgacs.org

Table 2: Photochemical Properties of p-Phenylphenacyl (PP-X) Derivatives

Derivative (X) Reactive State for β-Cleavage Method of Study Key Findings Reference(s)
Br, SH, SPh S₁ and Tₙ Laser Flash Photolysis Dissociation in S₁; decomposition in Tₙ upon two-laser photolysis. wikipedia.orgacs.org
Cl, OH, OMe, OPh Tₙ Two-Color Two-Laser Flash Photolysis Stable in S₁; decomposition in Tₙ states. wikipedia.orgacs.org

Applications in Advanced Analytical Chemistry and Derivatization Strategies

Utilization as a Derivatization Reagent for Carboxylic Acids

p-Phenylphenacyl bromide is a highly effective reagent for converting carboxylic acids into solid, crystalline esters with sharp melting points. datapdf.com This process, known as derivatization, is a cornerstone of classical organic analysis. The reaction involves the carboxylate anion of an acid attacking the electrophilic carbon of the phenacyl bromide, resulting in the formation of a p-phenylphenacyl ester. googleapis.comacs.org This transformation is advantageous because many carboxylic acids are liquids or low-melting solids that are difficult to purify and characterize directly. Their ester derivatives, however, are typically stable, solid compounds that can be easily purified through recrystallization. datapdf.com

The reagent has proven successful for a wide range of organic acids, including monobasic and dibasic acids. datapdf.com For instance, it yields esters smoothly with all members of the α,ω-dibasic acid series from malonic acid to sebacic acid. datapdf.com The formation of these derivatives is a well-established procedure, often used for the analysis of fatty acids and other carboxylic acids for high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

In qualitative organic analysis, the identification of an unknown compound often relies on converting it into a known solid derivative with a distinct melting point. The p-phenylphenacyl esters are ideal for this purpose. After reacting an unknown carboxylic acid with p-phenylphenacyl bromide, the resulting ester is purified, and its melting point is determined. datapdf.com This melting point can then be compared to literature values for the p-phenylphenacyl esters of known acids, allowing for the identification of the original acid. datapdf.comresearchgate.net

The success of this technique has been demonstrated for a multitude of common acids. datapdf.com The sharp and characteristic melting points of these esters provide a reliable means of identification. While issues such as the formation of non-crystalline gums or colloids can occur with certain complex acids, the method is broadly applicable. datapdf.com

Below is a table showcasing the melting points of p-phenylphenacyl esters for various representative organic acids.

Original Carboxylic AcidMelting Point of p-Phenylphenacyl Ester (°C)
Acetic Acid135-136
Benzoic Acid156-157
Succinic Acid206-207
Oleic Acid47-48
Palmitic Acid86-87

The introduction of the p-phenylphenacyl group is also highly beneficial for the quantitative analysis of carboxylic acids, particularly using HPLC. researchgate.netresearchgate.net The phenylphenacyl moiety contains a strong chromophore, which significantly enhances the ultraviolet (UV) absorbance of the derivative. researchgate.netnih.gov This allows for highly sensitive detection using a UV detector, with detection limits often reaching the nanogram range. researchgate.netresearchgate.net

The derivatization reaction to form phenacyl esters is quantitative and can be performed using techniques like crown ether catalysis to accelerate the reaction. nih.govnih.gov This makes the method reliable for determining the concentration of fatty acids in various samples, including biological and industrial wastes. nih.govnih.gov For example, a method for the quantitative analysis of fatty acids in human skin surface sebum involves converting them to their phenacyl esters followed by separation and quantification using reversed-phase HPLC. nih.gov Similarly, other phenacyl bromide reagents, like p-bromophenacyl bromide, are used for the quantitative determination of water-soluble organic acids and perfluorinated carboxylic acids. nih.govthermofisher.com

Role in Chromatographic Separations for Enhanced Detection

Derivatization with reagents like p-phenylphenacyl bromide plays a crucial role in modern chromatographic techniques. ddtjournal.com It modifies the analyte to improve its chromatographic behavior and detectability. researchgate.net By converting polar carboxylic acids into less polar esters, their retention on commonly used reversed-phase columns is improved, leading to better separation from other sample components. ddtjournal.comnih.gov

In LC-MS/MS analysis, derivatization is a key strategy to enhance sensitivity and selectivity. ddtjournal.com While carboxylic acids can be analyzed directly, their ionization efficiency in electrospray ionization (ESI) is often low. ddtjournal.com Converting them to p-phenylphenacyl esters can improve their MS/MS detectability. ddtjournal.comnih.gov The derivatization improves ionization efficiency and can lead to the formation of characteristic product ions during collision-induced dissociation (CID), which is essential for sensitive and specific detection using methods like selected reaction monitoring (SRM). ddtjournal.comnih.gov

For instance, derivatization of organophosphorus acids with a cationic reagent significantly increased the limits of identification by one to two orders of magnitude in LC-MS/MS analysis. nih.govmdpi.com Similarly, derivatizing perfluorinated carboxylic acids with p-bromophenacyl bromide allowed for their successful quantitative determination by an LC-UV-ESI-MS/MS method, overcoming background interference from the analytical system. nih.gov The derivatization of various carboxylic acids involved in metabolic pathways enables their comprehensive and quantitative determination in complex biological matrices like plasma and urine. nih.govnih.gov

Selectivity in analytical chemistry refers to a method's ability to distinguish the target analyte from other components in a sample, while sensitivity refers to its ability to detect small amounts of the analyte. imgroupofresearchers.comresearchgate.netlibretexts.org Derivatization with p-phenylphenacyl bromide enhances both.

Sensitivity: The strong UV-absorbing properties of the p-phenylphenacyl group dramatically increase the response of UV detectors, lowering the limit of detection. researchgate.netresearchgate.net For fluorescence detectors, related reagents like p-(9-anthroyloxy)phenacyl bromide can be used, which form highly fluorescent esters, pushing detection limits down to the picogram level. nih.gov

Micro-determination Techniques for Molecular Weight Analysis (using related compounds)

While not directly involving p-phenylphenacyl benzoate (B1203000), a classic micro-determination technique for elucidating the molecular weight of unknown solid organic compounds is the Rast method. doubtnut.comvaia.com This method falls under the category of cryoscopy, which measures the freezing point depression of a solvent upon the addition of a solute. chemmybear.comscribd.com The magnitude of the freezing point depression is directly proportional to the molal concentration of the solute, a colligative property. srmist.edu.in

Camphor is the solvent of choice for the Rast method due to its exceptionally large molal freezing point depression constant (Kf), which is approximately 40 °C· kg/mol . doubtnut.comvaia.comacs.org This large constant means that even a small amount of solute will cause a significant, easily measurable drop in camphor's melting point, making the technique suitable for micro-scale analysis (using only a few milligrams of the sample). acs.org

The procedure involves accurately weighing a small amount of the unknown compound and a larger amount of camphor. chemmybear.comacs.org The two are melted together to form a homogeneous solution, which is then allowed to solidify. chemmybear.com The melting point of this mixture is carefully determined and compared to the melting point of pure camphor. davjalandhar.com The difference in these temperatures (ΔTf) is used to calculate the molecular weight of the unknown substance. youtube.com

The formula used for the calculation is: Molecular Weight (M) = (Kf × w × 1000) / (ΔTf × W) Where:

Kf is the molal freezing point depression constant for the solvent (camphor).

w is the mass of the unknown solute in grams.

W is the mass of the solvent (camphor) in grams.

ΔTf is the depression of the melting point in °C.

ParameterDescriptionExample Value
SolventTypically CamphorCamphor
Kf of CamphorMolal freezing point depression constant40.0 °C·kg/mol
Melting Point of Pure CamphorReference temperature~178 °C
ΔTfMeasured depression in freezing pointVariable
PrincipleColligative Properties (Freezing Point Depression)Applicable

Development of Novel Analytical Protocols

The development of novel analytical protocols is a cornerstone of advancing analytical chemistry, enabling more sensitive, selective, and efficient quantification of analytes. In this context, p-phenylphenacyl benzoate and its related derivatizing agent, p-phenylphenacyl bromide, have been instrumental in the creation of new methods, particularly for the analysis of carboxylic acids, such as fatty acids, which often lack a strong chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC).

The primary strategy involves the conversion of target acids into their p-phenylphenacyl esters. This derivatization serves two main purposes: it introduces a highly UV-absorbent moiety, significantly enhancing detection sensitivity, and it improves the chromatographic properties of the analytes, allowing for better separation on reverse-phase columns.

Early research laid the groundwork for using p-phenylphenacyl esters in chromatographic separations. Studies demonstrated the successful chromatographic adsorption of these esters, providing a foundational technique for their separation. acs.org This led to further investigations into the use of these derivatives for the identification of organic acids. acs.org

A significant area of development has been in the analysis of fatty acids from various matrices. Researchers have developed comprehensive HPLC protocols for the quantitative analysis of fatty acids as their phenacyl ester derivatives. cerealsgrains.org These methods often involve a saponification step to release the fatty acids from triglycerides, followed by derivatization with a phenacyl halide in the presence of a crown ether catalyst to facilitate the reaction. cerealsgrains.orglibretexts.org The resulting esters are then separated and quantified using HPLC with UV detection.

One notable protocol involves the direct derivatization of lipid extracts, which simplifies the sample preparation process. cerealsgrains.org In such a method, the lipid sample is first saponified using potassium hydroxide (B78521) in methanol (B129727). Following this, the derivatizing agent, such as p-bromophenacyl bromide, is added along with a crown ether like 18-crown-6 (B118740) in a suitable solvent like acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 75–80°C) for a short period (e.g., 30 minutes) to ensure complete derivatization. cerealsgrains.org The resulting p-phenylphenacyl esters can then be analyzed by HPLC.

The following table presents a comparison of fatty acid composition in an oat lipid extract determined by a developed HPLC method using phenacyl esters versus a traditional gas chromatography (GC) method. This highlights the accuracy and reliability of the novel HPLC protocol.

Table 1: Comparative Analysis of Fatty Acid Composition in Oat Lipid Extract by HPLC and GC

Fatty Acid HPLC (Phenacyl Esters) % GC (Methyl Esters) %
Myristic (14:0) 1.2 1.1
Palmitic (16:0) 20.5 20.1
Palmitoleic (16:1) 0.5 0.4
Stearic (18:0) 1.8 1.7
Oleic (18:1) 38.5 38.9
Linoleic (18:2) 36.1 36.5
Linolenic (18:3) 1.4 1.3

Data sourced from a study comparing HPLC analysis of phenacyl ester derivatives with GC analysis of methyl ester derivatives. cerealsgrains.org

Further research has expanded the application of these methods to various sample types, including marine plankton and sediments, showcasing the versatility of using p-phenylphenacyl esters for fatty acid analysis in environmental samples. iopan.gda.pl The development of these protocols provides a robust and sensitive alternative to gas chromatography, which requires the conversion of fatty acids to their more volatile methyl esters. hplc.eu

The success of these derivatization strategies has spurred the development of similar approaches for other classes of compounds and the refinement of the derivatization reagents themselves to enhance detection sensitivity and reaction efficiency. nih.gov

Spectroscopic and Computational Approaches to Structural Elucidation of P Phenylphenacyl Benzoate

Advanced Spectroscopic Characterization.rsc.orgresearchgate.netslideshare.net

Spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For p-phenylphenacyl benzoate (B1203000), a combination of NMR, IR, and mass spectrometry provides a comprehensive analysis of its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR).rsc.orgrsc.orgchemicalbook.comhmdb.cachemicalbook.comhmdb.canp-mrd.orguq.edu.auresearchgate.netwisc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of p-phenylphenacyl benzoate displays a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the benzoate ring and the p-phenylphenacyl group will exhibit distinct chemical shifts and coupling patterns based on their electronic environments. The protons ortho to the carbonyl group of the benzoate moiety are expected to be deshielded and appear at a lower field. Similarly, the protons on the biphenyl (B1667301) system will show complex splitting patterns due to coupling with neighboring protons. The methylene (B1212753) protons (CH₂) of the phenacyl group are also characteristic, typically appearing as a singlet in the range of 5.0-5.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm. The aromatic carbons will generate a series of signals between 120 and 140 ppm, with the carbon atoms directly attached to the oxygen or carbonyl group showing distinct shifts. The methylene carbon of the phenacyl group will have a characteristic signal in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoate Ring Protons 7.4 - 8.2 128 - 134
p-Phenyl Ring Protons 7.3 - 7.7 127 - 141
Phenacyl Methylene Protons 5.3 - 5.5 65 - 70
Ester Carbonyl Carbon N/A 165 - 167

Infrared (IR) Spectroscopy for Functional Group Analysis.rsc.orgslideshare.netvscht.czpg.edu.plspectroscopyonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Another strong band, corresponding to the C=O stretch of the ketone, should appear around 1680-1700 cm⁻¹. The spectrum will also show C-O stretching vibrations for the ester linkage in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O) Stretch 1715 - 1730
Ketone Carbonyl (C=O) Stretch 1680 - 1700
Ester (C-O) Stretch 1250 - 1300
Aromatic (C=C) Stretch 1400 - 1600

Mass Spectrometry (MS) and Fragmentation Pathway Analysis.libretexts.orgcore.ac.ukresearchgate.netspectroscopyonline.comresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecule under electron ionization (EI) would likely proceed through cleavage of the ester bond. This can lead to the formation of a benzoyl cation and a p-phenylphenacyl radical, or a benzoate radical and a p-phenylphenacyl cation. Further fragmentation of the p-phenylphenacyl cation could involve the loss of a carbonyl group to form a biphenylmethyl cation. The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallographic Studies and Solid-State Structure.vulcanchem.comrsc.orgcam.ac.ukmdpi.combioscience.fimdpi.comnih.govmdpi.comrsc.org

Polymorphism and Co-crystallization Studies.semanticscholar.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netencyclopedia.pubwipo.int

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. semanticscholar.orgresearchgate.net Different polymorphs can exhibit distinct physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal packing arrangements can be obtained. Characterization of these polymorphs would be carried out using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to create a new crystalline solid with potentially improved properties. mdpi.comresearchgate.netnih.gov For this compound, co-crystallization studies could be explored to modify its physical properties. The selection of co-formers would be based on their ability to form predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, with the functional groups of this compound.

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods, particularly those based on Density Functional Theory (DFT), provide detailed insights that complement and often guide experimental studies. For this compound, quantum chemical calculations offer a pathway to understand its three-dimensional geometry, the distribution of electrons within the molecule, and its conformational flexibility, all of which are crucial for interpreting its spectroscopic behavior and predicting its reactivity.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT methods, with functionals like B3LYP, have proven to be reliable for accurately estimating the electronic properties of organic molecules. researchgate.netbas.bg These calculations are instrumental in understanding the electronic distribution, molecular orbitals, and reactivity of this compound.

A key aspect of understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher reactivity. For related phenacyl benzoates, DFT calculations at the B3LYP level have been employed to determine these FMO energies and analyze their implications for reactivity. bas.bg

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other reagents. In studies of similar ester compounds, MEP maps have been used to identify the most likely sites for electrophilic and nucleophilic attack. bas.bg

Interactive Data Table: Calculated Electronic Properties of a Representative Phenacyl Benzoate using DFT (B3LYP/6-311+G(2d,p))

ParameterCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The data in this table is representative for a phenacyl benzoate structure as specific values for this compound are not available in the cited literature. The values are based on the study by Erdogan (2019) on phenacyl benzoates. bas.bg

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule dictates its three-dimensional shape and flexibility, which in turn affects its physical and biological properties. This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. quimicaorganica.org

A crucial aspect of the conformational analysis of this compound is the rotation around the bonds connecting the phenyl rings and the carbonyl group. The presence of the biphenyl moiety introduces a significant conformational variable: the dihedral angle between the two phenyl rings. In biphenyl itself, the balance between π-conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation) results in a dihedral angle of approximately 45° in the gas phase. ic.ac.uk This twisting breaks the full conjugation between the rings. quimicaorganica.org The introduction of bulky substituents can further influence this angle and the rotational barrier. quimicaorganica.orgic.ac.uk

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. tandfonline.com For this compound, a PES can be constructed by systematically varying key dihedral angles and calculating the energy at each point using DFT methods. The resulting surface reveals the low-energy conformations and the transition states that connect them. ic.ac.ukresearchgate.net

For example, a rigid scan of the potential energy surface can be performed by rotating a specific dihedral angle while keeping other geometric parameters fixed. This approach has been used to study the conformational preferences of molecules containing biphenyl groups. researchgate.net The results of such an analysis for this compound would reveal the energy profile for the rotation of the phenyl groups, identifying the most stable (lowest energy) arrangements and the energy required to rotate from one conformation to another.

Interactive Data Table: Torsional Angle Analysis for a Representative Biphenyl-Containing Chalcone

Dihedral AngleDescriptionCalculated Value (°) at B3LYP/6-311++G(d,p)
C1–C6–C7–C8Rotation around the bond connecting the biphenyl moiety to the propenone linker150.3
Note: This data is for (E)-3-(3,4,5-trimethoxyphenyl)-1-(4-biphenyl)-prop-2-en-1-one, a related compound with a biphenyl group, and illustrates the type of data obtained from conformational analysis. researchgate.net Specific values for this compound are not available in the cited literature.

The conformational analysis of the ester linkage is also important. Studies on phenyl benzoate have shown that rotation around the C(=O)-O and C(=O)-C bonds have comparable energy barriers, contrary to the common belief that the C(=O)-O bond rotation is more restricted.

By combining these computational approaches, a detailed understanding of the structure and reactivity of this compound can be achieved, providing a solid foundation for interpreting experimental data and predicting its chemical behavior.

Advanced Research Topics and Emerging Applications

Investigation as a Precursor or Building Block in Complex Organic Synthesis

In the field of organic synthesis, the utility of a compound is often measured by its ability to serve as a versatile building block for constructing more complex molecular architectures. nevadogroup.comsigmaaldrich.com p-Phenylphenacyl benzoate (B1203000) and its closely related precursors, such as p-phenylphenacyl bromide and p-phenylphenacyl azide (B81097), are recognized for their role as key intermediates. grafiati.com

Researchers utilize these compounds to introduce the p-phenylphenacyl group into larger molecules. For instance, p-phenylphenacyl bromide is a common alkylating agent used to react with nucleophiles like amines and thiols to form new carbon-heteroatom bonds. grafiati.comgsconlinepress.com One notable application involves the reaction of p-phenylphenacyl bromide with Schiff bases to synthesize complex triazole derivatives. grafiati.comgsconlinepress.comresearchgate.net Similarly, p-phenylphenacyl azide is employed in "click chemistry," specifically in the synthesis of 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry. grafiati.com The benzoate portion of the molecule can also be a target for transformation, for example, through hydrolysis to reveal a carboxylic acid or via transesterification reactions. wikipedia.orgorganic-chemistry.org These reactions demonstrate the compound's role as a modular synthon, providing a gateway to a diverse range of more intricate chemical structures. diva-portal.orgenamine.net

Exploration in Materials Science Research

The investigation of p-Phenylphenacyl benzoate and its derivatives in materials science is a growing field, focusing on the development of functional materials with specific, enhanced properties.

A significant application emerging from research is the use of derivatives of the p-phenylphenacyl moiety as photostabilizers for polymers. gsconlinepress.comresearchgate.net Polymers like polystyrene (PS) are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their mechanical and physical properties. researchgate.net To counteract this, additives are incorporated into the polymer matrix.

Heterocyclic compounds derived from p-phenylphenacyl bromide have shown promise as effective photostabilizers. grafiati.comgsconlinepress.comresearchgate.net For example, triazole derivatives synthesized using this precursor, when blended with polystyrene films, have demonstrated the ability to protect the polymer from photodegradation during prolonged exposure to UV light. gsconlinepress.comresearchgate.net The mechanism of stabilization is attributed to the ability of these additives to absorb harmful UV radiation and dissipate the energy through harmless photophysical or photochemical processes, thus preventing the initiation of radical degradation pathways within the polymer. The biphenyl (B1667301) ketone structure within these derivatives is crucial for this UV-absorbing function.

The integration of structures related to this compound into functional materials is an area of active exploration. researchgate.net The chromophoric biphenyl ketone part of the molecule is of particular interest for creating materials with specific optical properties, such as luminescence. researchgate.net For instance, the core structure can be incorporated into larger systems like metal-organic frameworks (MOFs) or covalently bonded to silica (B1680970) gels. researchgate.net

In one area of research, polyvinyl benzoate derivatives are used to functionalize multi-walled carbon nanotubes (MWCNTs). mdpi.com Through photoinduced reactions, radicals are generated from the polymer side chains which then bind to the surface of the nanotubes, creating a new hybrid material with modified properties. mdpi.com While not directly using this compound, this research highlights the utility of the benzoate structure in creating functional polymer/nanotube hybrids. mdpi.com Furthermore, phenyl phenacyl ketone derivatives have been investigated for their potential use in stabilizing cosmetic or oral hygiene preparations, acting as UV light screening agents. google.com

Role in Cross-Coupling Reactions and Transition Metal Catalysis

The ester and aryl functionalities within this compound make it a relevant substrate for study in the context of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me

The benzoate ester group is typically considered robust, but modern palladium catalysis has enabled its activation for cross-coupling reactions. researchgate.netresearchgate.net These transformations often involve the cleavage of the otherwise inert acyl C–O bond. Palladium complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, have proven effective in mediating these challenging reactions. researchgate.netresearchgate.net

For example, the Suzuki-Miyaura coupling of aryl esters, including phenyl benzoates, with boronic acids can be achieved using specific palladium(II)-NHC precatalysts. researchgate.net This allows for the conversion of the benzoate group into a ketone. The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.net Such methodologies are significant as they provide an alternative to the use of more reactive acyl chlorides or anhydrides, broadening the scope of accessible chemical transformations. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Benzoate Esters
Reaction TypeCatalyst SystemCoupling PartnerKey FeatureReference
Suzuki-Miyaura Coupling[Pd(NHC)Cl(1-tBu-indenyl)]Phenylboronic acidSelective C(acyl)-O bond cleavage. researchgate.net
Carbonylative C-H FunctionalizationPd(OAc)₂ / P(t)Bu₃Heterocycles (e.g., pyrroles, indoles)Forms aryl-(hetero)aryl ketones from aryl iodides and CO. nih.gov
Radical-Type TransformationsPalladium catalystsAlkyl halidesOvercomes challenges of using less reactive alkyl halides in cross-coupling. sioc-journal.cn

Rhodium catalysis offers complementary reactivity to palladium, particularly in the realm of C-H activation and annulation reactions. snnu.edu.cncvr.ac.in While less common than palladium for cross-coupling, rhodium complexes are highly effective for specific transformations. snnu.edu.cn Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are known to catalyze the coupling of arenes with various partners. snnu.edu.cnorganic-chemistry.org

In the context of this compound, the multiple C-H bonds on the two phenyl rings are potential sites for rhodium-catalyzed functionalization. Rhodium catalysts can direct the coupling of arenes with alkenes or alkynes to form more complex structures. snnu.edu.cn For instance, rhodium-catalyzed C-H arylation of arenes with phenyl boronic acid esters has been developed, demonstrating the potential to modify the aryl rings of the this compound scaffold. cvr.ac.in Additionally, rhodium catalysts are used for the synthesis of quinones through coupling with boronic acids, a reaction class relevant to the ketone functionality in the target molecule. organic-chemistry.org

Table 2: Examples of Rhodium-Catalyzed Reactions
Reaction TypeCatalystSubstratesProduct TypeReference
C-H Arylation[CpRhCl₂]₂ / BINAPBenzamides and Boronic EstersAryl-Aryl Coupled Products cvr.ac.in
C-C Coupling[CpRhCl₂]₂Quinones and Boronic AcidsAryl- and Alkylquinones organic-chemistry.org
Linear CodimerizationRhCl(PPh₃)₃Ketenes and AlkynesDienones mdpi.com

Application in Probing Mechanistic Aspects of Organic Reactions

This compound, and related p-phenylphenacyl esters, serve as valuable tools for investigating the mechanisms of various organic reactions, particularly in the field of photochemistry. Their unique structural and photochemical properties allow researchers to generate reactive intermediates under controlled conditions and study their subsequent transformations, providing deep insights into complex reaction pathways.

The primary application of p-phenylphenacyl esters in mechanistic studies revolves around their use as photoremovable protecting groups. nih.gov The ester linkage is stable under many standard chemical conditions but can be precisely cleaved by irradiation with UV light. This process, known as photolysis, generates several transient species whose detection and characterization are central to understanding the reaction mechanism.

Laser flash photolysis is a key technique used to study these reactions. researchgate.net Upon excitation with a laser pulse, p-phenylphenacyl esters can undergo bond cleavage. For instance, studies on p-phenylphenacyl derivatives have shown that excitation can lead to the cleavage of the C–O bond of the ester. researchgate.net This homolytic cleavage generates a p-phenylphenacyl radical and a benzoate radical. The fate of these radicals provides a window into the reaction dynamics.

One of the fundamental mechanistic questions that can be addressed using these compounds is the nature of the excited state responsible for the reaction (i.e., singlet vs. triplet state) and the sequence of bond-breaking events. For example, laser flash photolysis experiments on related p-phenylphenacyl derivatives have been used to generate and observe the transient absorption spectra of the resulting radicals. researchgate.netresearchgate.net By studying the lifetimes of these intermediates and how they are affected by quenchers or the solvent environment, researchers can deduce the underlying mechanism.

In some cases, the reaction can proceed through different pathways depending on the excitation energy. Stepwise two-color two-laser flash photolysis techniques have been employed to investigate reactions from higher excited triplet states. researchgate.net In such experiments, a first laser pulse excites the molecule to its lowest triplet state (T1). A second, time-delayed laser pulse then excites this triplet state to a higher triplet state (Tn), from which different chemical reactions can occur. These advanced studies have been crucial in mapping the potential energy surfaces of photochemical reactions and understanding how bond cleavage can be selectively triggered. researchgate.net

Furthermore, the p-phenylphenacyl group is used as a derivative for the identification of products in complex reaction mixtures. For example, in oxidation reactions, difficult-to-isolate acidic products can be converted to their p-phenylphenacyl esters, which are often crystalline solids with sharp melting points, facilitating their purification and characterization. acs.org

Kinetic studies on the reactions of phenacyl halides (e.g., p-phenylphenacyl bromide) with nucleophiles, such as benzoates, have also provided mechanistic insights into SN2 reactions. grafiati.com The rates of these reactions are highly dependent on the solvent, with significant rate increases observed in aprotic solvents compared to protic ones, highlighting the role of solvent in stabilizing or destabilizing transition states. grafiati.com

The table below summarizes findings from mechanistic studies involving p-phenylphenacyl derivatives and related compounds, illustrating how experimental observations are used to deduce reaction pathways.

Compound/System Experimental Technique Key Observation Mechanistic Implication
p-Phenylphenacyl methyl-p-benzoate (PPMeBP)Laser Flash Photolysis (266, 308, & 355 nm)C–O bond cleavage observed at 266 and 308 nm, but not at 355 nm. Triplet sensitization did not lead to cleavage. researchgate.netThe C–O bond cleavage occurs from an excited singlet state, not the lowest triplet state. researchgate.net
Halogenated p-phenylbenzoyl diketonesSteady State & Laser Flash PhotolysisBrominated diketones undergo Br elimination from the excited singlet state. Chlorinated diketones show no reaction from the lowest triplet state (T1). researchgate.netThe reaction pathway (elimination vs. other reactions) is dependent on the specific halogen and the excited state (S1 vs. T1). researchgate.net
Chlorinated p-phenylbenzoyl diketonesTwo-Color Two-Laser Flash PhotolysisCl elimination occurs upon excitation of the T1 state with a second laser. researchgate.netBond cleavage can be induced from higher-energy triplet states (Tn), demonstrating a switchable reaction mechanism. researchgate.net
Triethylammonium benzoate + Phenacyl bromideKinetic StudiesThe reaction is ~200-400 times faster in aprotic solvents than in protic solvents. grafiati.comThe SN2 transition state is significantly stabilized in aprotic solvents, demonstrating the profound effect of the solvent on the reaction mechanism. grafiati.com

These examples underscore the utility of this compound and its analogs as sophisticated probes. By carefully designing experiments and analyzing the resulting photophysical and photochemical data, chemists can unravel the intricate details of organic reaction mechanisms, leading to a more fundamental understanding of chemical reactivity. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry offer a compelling framework for the future synthesis of p-Phenylphenacyl benzoate (B1203000), aiming to reduce the environmental impact of its production. Current synthetic methodologies often rely on traditional approaches that may involve hazardous reagents and solvents. Future research should prioritize the development of more sustainable and atom-economical synthetic pathways.

Key areas for investigation include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts in esterification reactions presents a promising green alternative. mdpi.com Biocatalytic processes can offer high selectivity under mild reaction conditions, minimizing energy consumption and the formation of byproducts. manchester.ac.uk Research into identifying or engineering enzymes that can efficiently catalyze the formation of p-Phenylphenacyl benzoate would be a significant step forward.

Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic solvents is a cornerstone of green chemistry. jetir.org Investigations into solid-state synthesis or the use of greener solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis. jetir.org

Catalyst Development: The design of reusable and non-toxic catalysts is crucial. organic-chemistry.org Exploring solid acid catalysts, such as metal-supported montmorillonite (B579905) K-10 or zirconium-based catalysts, could provide efficient and recyclable alternatives to traditional acid catalysts. jetir.orgmdpi.com These catalysts can simplify product purification and reduce waste generation. jetir.org Microwave-assisted synthesis is another avenue that can accelerate reaction times and improve energy efficiency. wjpmr.com

The following table outlines potential green synthetic strategies for this compound:

StrategyCatalyst/MediumAdvantagesResearch Focus
BiocatalysisLipases, EsterasesHigh selectivity, Mild conditions, Reduced wasteEnzyme screening and engineering
Solvent-Free SynthesisSolid-state reactionElimination of solvent waste, High atom economyOptimization of reaction conditions (temperature, mixing)
Alternative SolventsIonic Liquids, Supercritical CO2Reduced volatility and toxicity, Potential for catalyst recyclingSolvent selection and process optimization
Heterogeneous CatalysisSolid Acids (e.g., Zr/Ti)Catalyst recyclability, Simplified purificationCatalyst design and performance evaluation
Microwave-Assisted SynthesisN/ARapid heating, Shorter reaction times, Improved yieldsOptimization of microwave parameters

Advancements in Trace-Level Analytical Detection

The ability to detect minute quantities of this compound is critical for various potential applications, including environmental monitoring, materials science, and quality control. While it has been identified as an extractable from medical devices, a dedicated focus on enhancing detection limits and selectivity is a vital area for future research. nih.gov

Future advancements in analytical detection could focus on:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a standard method for the analysis of phenacyl esters. nih.govcerealsgrains.org Future research could explore the use of more sensitive detectors, such as mass spectrometry (MS), to achieve lower detection limits. nih.gov Liquid chromatography-mass spectrometry (LC-MS) offers high selectivity and structural information, which would be invaluable for identifying and quantifying this compound in complex matrices. nih.gov

Derivatization Strategies: While this compound is itself a derivative, research into novel derivatizing agents that could enhance its signal in various analytical platforms could be beneficial. For instance, developing fluorescent tags could enable highly sensitive detection using fluorescence spectroscopy.

Sensor Development: The creation of chemical sensors specifically designed for the rapid and selective detection of this compound would be a significant innovation. This could involve the use of molecularly imprinted polymers or other recognition elements integrated into a transducer.

The table below summarizes potential analytical techniques for trace-level detection:

TechniqueDetectorAdvantagesResearch Focus
HPLCUV/VisibleRobust, Widely availableMethod development and validation
LC-MSMass SpectrometerHigh sensitivity and selectivity, Structural informationOptimization of ionization and fragmentation
Gas Chromatography-MS (GC-MS)Mass SpectrometerSuitable for volatile and semi-volatile compoundsInvestigation of derivatization for improved volatility
Capillary Electrophoresis (CE)UV/FluorescenceHigh separation efficiency, Low sample consumptionDevelopment of separation and detection protocols

Computational Design and Prediction of Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. mdpi.comsemanticscholar.orgresearchgate.net For this compound, computational studies can offer insights into its electronic structure, stability, and potential applications.

Future computational research could explore:

Property Prediction: DFT calculations can be employed to predict a wide range of properties, including spectroscopic characteristics (NMR, IR), electronic properties (HOMO-LUMO gap), and thermal stability. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net These predictions can aid in the interpretation of experimental data and guide the design of new derivatives with tailored properties.

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and develop more efficient catalytic systems.

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to screen for derivatives with enhanced properties, such as improved liquid crystalline behavior, specific optical properties, or increased biological activity. researchgate.net This computational pre-screening can save significant experimental time and resources.

The following table highlights key areas for computational investigation:

Computational MethodPredicted PropertiesPotential Impact
Density Functional Theory (DFT)Electronic structure, Spectroscopic data, Reactivity indicesGuidance for synthesis and characterization
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, Excited state propertiesDesign of photoactive materials
Molecular Dynamics (MD)Conformational analysis, Intermolecular interactionsUnderstanding of bulk properties and interactions with other molecules

Interdisciplinary Research Opportunities

The molecular structure of this compound, which combines rigid aromatic rings with a flexible ester linkage, suggests potential applications in diverse scientific fields. Fostering interdisciplinary collaborations will be key to unlocking this potential.

Unexplored avenues for interdisciplinary research include:

Materials Science: The presence of aromatic moieties suggests that this compound and its derivatives could be investigated as building blocks for liquid crystals, polymers, or organic electronic materials. semanticscholar.org Its potential as a plasticizer or additive in polymer formulations could also be explored.

Biomedical Engineering: Its identification as an extractable from medical devices necessitates further investigation into its biocompatibility and potential interactions with biological systems. nih.gov This could lead to research on its use in drug delivery systems or as a component of biocompatible materials.

Pharmacology and Medicinal Chemistry: While no specific biological activity has been reported, the benzoate and phenacyl moieties are present in various bioactive compounds. Screening this compound and its analogues for potential therapeutic properties could be a fruitful area of research. The anti-inflammatory and neuroprotective effects of simple benzoates suggest that more complex esters may also exhibit interesting biological activities. nih.gov

Environmental Science: Given its potential use in various materials, studying the environmental fate and biodegradability of this compound is crucial. Understanding its metabolism in microorganisms could inform its environmental impact and potential for bioremediation. researchgate.net

Q & A

Q. What are the established synthetic routes for p-phenylphenacyl benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via esterification between p-phenylphenacyl alcohol and benzoyl chloride under alkaline conditions. Key parameters include temperature (optimized at 60–80°C), stoichiometric ratios (1:1.2 alcohol-to-acyl chloride), and base selection (NaOH or pyridine for acid scavenging). Purification typically involves recrystallization from methanol or column chromatography. Analytical validation requires GC-MS for intermediate tracking and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Standardize characterization protocols:

  • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min).
  • Solubility : Perform shake-flask experiments in solvents like ethanol, DMSO, or aqueous buffers (pH 7.4) at 25°C, followed by HPLC quantification .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer: Prioritize hazard assessments using databases like NIST Chemistry WebBook or EPA guidelines. Key risks include dermal irritation (mitigated via PPE) and inhalation hazards (use fume hoods). Refer to IFRA standards for benzoate derivatives, which highlight data gaps in chronic toxicity, necessitating in vitro mutagenicity assays (e.g., Ames test) before prolonged use .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for benzoate ester hydrolysis?

Methodological Answer: Density functional theory (DFT) simulations can elucidate transition states and energetics. For example, compare alkaline vs. acid-catalyzed hydrolysis pathways using Gaussian or ORCA software. Validate with kinetic isotope effects (KIEs) or substituent electronic parameter (σ⁺) correlations from experimental data .

Q. What strategies optimize this compound’s stability in anaerobic biodegradation studies?

Methodological Answer: Monitor degradation thresholds via batch-culture experiments with syntrophic microbial consortia (e.g., Desulfovibrio spp.). Measure acetate/formate accumulation via ion chromatography and model inhibition kinetics using modified Monod equations (e.g., uncompetitive inhibition terms). Adjust initial acetate concentrations to balance degradation efficiency and microbial activity .

Q. How can synthetic biology tools enhance this compound biosynthesis in engineered microbial systems?

Methodological Answer: Apply metabolic pathway reconstruction with tools like M2IA for multi-omics integration. Prioritize pathways with high theoretical feasibility scores (e.g., benzoate-CoA ligase + acyltransferase modules). Validate using ¹³C metabolic flux analysis and CRISPRi knockdowns to identify rate-limiting enzymes .

Q. What statistical frameworks address conflicting clinical data on benzoate derivatives’ biological effects (e.g., ammonia scavenging)?

Methodological Answer: Use Cochrane systematic review protocols to harmonize heterogeneous datasets. Apply random-effects meta-analysis for outcomes like ammonia reduction. Stratify by covariates (e.g., patient cirrhosis severity) and validate with Bayesian network models to infer causal pathways .

Data Analysis and Experimental Design

Q. What chromatographic techniques ensure accurate quantification of this compound in complex matrices?

Methodological Answer: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For trace analysis, use UPLC-MS/MS in MRM mode (precursor ion m/z 316.35 → product ion m/z 105). Validate with internal standards (e.g., deuterated benzyl benzoate-d12) to correct matrix effects .

Q. How should researchers design dose-response studies to evaluate this compound’s enzyme inhibition potential?

Methodological Answer: Use a 6-point logarithmic dilution series (e.g., 1 nM–100 µM) in triplicate. Measure IC₅₀ via fluorescence-based assays (e.g., NADH depletion for dehydrogenases). Apply nonlinear regression (Hill equation) and compare to positive controls (e.g., sodium phenylbutyrate) .

Cross-Disciplinary Applications

Q. Can this compound serve as a photolabile protecting group in organic synthesis?

Methodological Answer: Test UV-triggered deprotection (λ = 365 nm) in model reactions (e.g., carboxylate release). Monitor efficiency via ¹H NMR disappearance of benzoate peaks and quantify photolysis rates using actinometry. Compare to established groups (e.g., o-nitrobenzyl) for stability and byproduct profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.